molecular formula C17H15FN4OS B5703473 N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5703473
M. Wt: 342.4 g/mol
InChI Key: AYWXBZXBQNEPED-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly referred to as FMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMT belongs to a class of compounds known as thioacetamides and has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of FMT is not fully understood. However, it is believed that FMT exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
FMT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor involved in inflammation. FMT has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis, or programmed cell death, in these cells. In addition, FMT has been shown to improve cognitive function and to reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMT is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of FMT is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FMT. One area of interest is the development of new formulations of FMT that improve its solubility and bioavailability. Another area of interest is the development of FMT analogs with improved potency and selectivity for specific biological targets. Finally, future research may also focus on the potential use of FMT in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

FMT can be synthesized through a simple two-step process. The first step involves the reaction of 2-fluoroaniline with 2-methylphenylisocyanate to form the intermediate N-(2-fluorophenyl)-2-methylphenylurea. The second step involves the reaction of this intermediate with thioacetic acid to form FMT.

Scientific Research Applications

FMT has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties. FMT has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11-6-2-3-7-12(11)16-20-17(22-21-16)24-10-15(23)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXBZXBQNEPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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